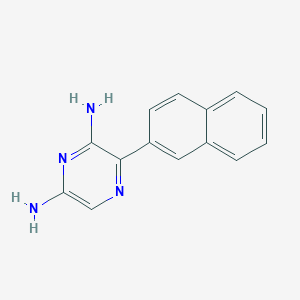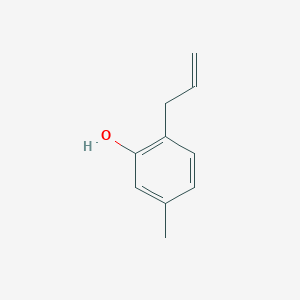
5-Methyl-2-allylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-allylphenol is an organic compound with the molecular formula C10H12O It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methyl-2-allylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol derivatives. For instance, the allylation of 5-methylphenol using allyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction typically occurs under reflux conditions with an appropriate solvent like acetone or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic alkylation of phenol derivatives using transition metal catalysts. This approach can enhance the yield and selectivity of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-allylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Reduction of quinones back to phenols.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and bromination.
Acid-Base Reactions: The phenolic hydroxyl group can react with bases to form phenoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Electrophilic Substitution: Nitration can be carried out using nitric acid (HNO3), and bromination can be done using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro and bromo derivatives of this compound.
Aplicaciones Científicas De Investigación
5-Methyl-2-allylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Potential use in developing new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-allylphenol involves its interaction with biological targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Allylphenol: Similar structure but lacks the methyl group at the 5-position.
4-Methyl-2-allylphenol: Similar structure but with the methyl group at the 4-position.
2-Allyl-4-methoxyphenol: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
5-Methyl-2-allylphenol is unique due to the presence of both the methyl and allyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and materials.
Propiedades
Fórmula molecular |
C10H12O |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
5-methyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C10H12O/c1-3-4-9-6-5-8(2)7-10(9)11/h3,5-7,11H,1,4H2,2H3 |
Clave InChI |
RSWJLLSRQRPPPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


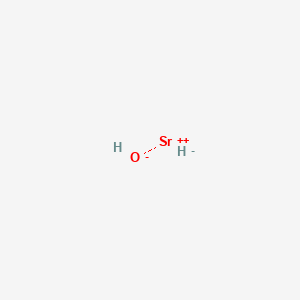

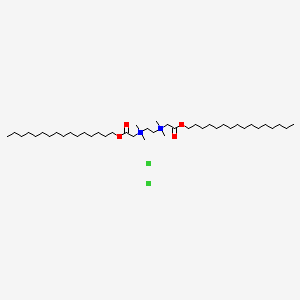

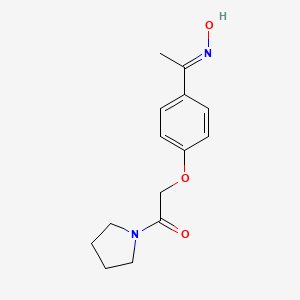
![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
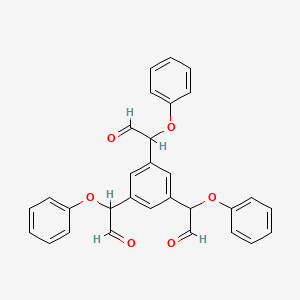
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)





